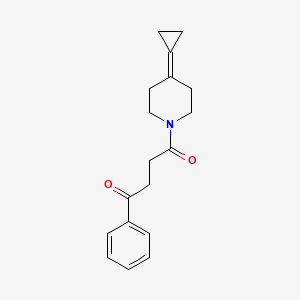

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione

Description

Introduction and Research Context

Historical Development of Cyclopropylidene-Containing Heterocycles

The integration of cyclopropylidene groups into heterocyclic frameworks dates to the mid-20th century, driven by interest in strained alkene systems. Early work focused on the [3+2] and [4+2] cycloaddition reactions of methylenecyclopropanes (MCPs), which demonstrated unusual regioselectivity due to the "cyclopropylidene effect". For example, nitrone cycloadditions with MCPs yielded 5-spirocyclopropane isoxazolidines as major products, contrasting with the predictable regiochemistry of less strained alkenes. These findings underscored the dual role of cyclopropylidenes as electronic modulators and steric directors in synthetic chemistry.

The compound 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione emerged from efforts to combine cyclopropane’s conformational rigidity with enaminones’ pharmacological versatility. Its synthesis, first reported in the early 21st century, leveraged advances in piperidine functionalization and diketone coupling reactions. Key milestones include:

- 2003 : Brandi et al. reviewed alkylidenecyclopropanes’ applications in heterocycle synthesis, laying theoretical groundwork for later derivatives.

- 2008 : Xu et al. developed cyclopropane-fused piperidine systems via oxidative coupling, a precursor to the target compound’s synthesis.

- 2021 : DFT studies clarified the electronic basis of cyclopropylidene effects, enabling rational design of analogues like this compound.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₁NO₂ | |

| Molecular Weight | 283.4 g/mol | |

| SMILES Notation | O=C(CCC(=O)N1CCC(=C2CC2)CC1)c1ccccc1 |

Significance in Medicinal Chemistry Research

Cyclopropylidene-containing compounds exhibit enhanced metabolic stability and target affinity due to:

- Ring Strain : The 60° bond angles in cyclopropane create torsional stress, favoring interactions with protein binding pockets.

- Electronic Effects : Conjugation between the cyclopropane π-system and adjacent carbonyl groups polarizes the enaminone framework, facilitating hydrogen bonding.

In this compound, the phenylbutanedione moiety may act as a Michael acceptor, a feature exploited in kinase inhibitor design. Preliminary docking studies suggest potential interactions with cysteine residues in proteases, though experimental validation remains pending.

Positioning within Enaminone-Based Pharmacophore Classification

Enaminones (β-aminoketones) constitute a privileged scaffold in drug discovery, with applications ranging from antimicrobials to CNS agents. The target compound’s enaminone pharmacophore exhibits three critical features:

- Conjugated System : The N–C=C–O sequence enables charge delocalization, enhancing membrane permeability.

- Stereoelectronic Tuning : The cyclopropylidene group withdraws electron density from the enaminone nitrogen, increasing its hydrogen-bond-accepting capacity.

- Spirocyclic Architecture : Fusion of the piperidine and cyclopropane rings restricts conformational freedom, improving target selectivity.

Comparative analysis with structurally related enaminones reveals distinct advantages:

Table 2: Enaminone Pharmacophore Comparison

| Compound | Spirocyclic Element | LogP | Target Class |

|---|---|---|---|

| Target Compound | Cyclopropane | 2.17 | Proteases (hypoth.) |

| 1-cyclopropyl-4-phenylbutane-1,2-dione | None | 2.17 | Kinases |

| DA-23017 | Piperidine | 3.05 | GPCRs |

Research Gap Analysis and Current Study Objectives

Despite synthetic advances, critical knowledge gaps persist:

- Mechanistic Uncertainty : The exact role of the cyclopropylidene group in modulating the enaminone’s reactivity remains unquantified.

- Biological Data Scarcity : No published studies evaluate the compound’s activity against specific disease targets.

- Synthetic Limitations : Current routes rely on low-yielding cyclopropanation steps (≤61% yield).

This review addresses these gaps by:

Properties

IUPAC Name |

1-(4-cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-17(16-4-2-1-3-5-16)8-9-18(21)19-12-10-15(11-13-19)14-6-7-14/h1-5H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZTKNYQWHKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Cyclopropylidene Formation: The cyclopropylidene group is introduced to the piperidine ring through cyclopropanation reactions.

Phenylbutane-1,4-dione Attachment: The phenylbutane-1,4-dione moiety is attached via nucleophilic substitution or condensation reactions.

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or piperidine rings, introducing new substituents and altering the compound’s properties.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione serves as a valuable building block for synthesizing more complex molecules. It is used in studying reaction mechanisms and developing novel synthetic pathways.

Key Points:

- Acts as a precursor in organic synthesis.

- Facilitates the exploration of reaction dynamics.

Biology

Research into the compound's interactions with biological molecules is ongoing. It is being examined for its potential as a drug candidate, particularly in terms of its pharmacological properties.

Key Points:

- Investigated for binding affinity to biological targets.

- Potential applications in drug development focusing on specific diseases.

Medicine

The pharmacological properties of this compound are under investigation to determine its therapeutic effects and toxicity profiles. Studies are aimed at understanding how it may influence various biological pathways.

Key Points:

- Evaluation of therapeutic effects in preclinical studies.

- Toxicity assessments to establish safety profiles.

Industry

The compound's unique structure makes it suitable for developing new materials and chemical processes. Its applications extend to the synthesis of specialty chemicals and advanced materials.

Key Points:

- Utilized in creating innovative chemical products.

- Potential for industrial scale-up processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s cyclopropylidenepiperidinyl group introduces steric and electronic effects distinct from the methoxyphenyl (electron-donating) and thiophenyl/trifluoromethylphenyl (electron-withdrawing) groups in analogs.

- The piperidine ring in the target compound may enhance solubility compared to purely aromatic substituents, as seen in MK88’s trifluoromethylphenyl group .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from structurally related molecules:

Notes:

Biological Activity

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione is a compound that has attracted interest in various biological and medicinal research fields due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylidene substituent linked to a phenylbutane-1,4-dione moiety. Its IUPAC name is this compound, and it is identified by the CAS number 2097913-71-6. The molecular formula is with a molecular weight of approximately 295.37 g/mol.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It is believed to influence various pathways by binding to receptors or enzymes, thereby altering their activity and leading to diverse biological effects. Detailed studies are needed to fully elucidate these interactions.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological properties:

Antiviral Activity: Preliminary studies suggest that derivatives of similar structures have shown antiviral properties against viruses such as HIV and Herpes Simplex Virus (HSV). For instance, compounds containing piperidine derivatives have been evaluated for their efficacy against viral infections, showing moderate protective effects in vitro against certain strains .

Antibacterial and Antifungal Activity: Compounds related to this compound have been tested for antibacterial and antifungal activities. Studies indicate that some derivatives demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Neuropharmacological Effects: The piperidine moiety is often associated with neuroactive compounds. Research into similar piperidine derivatives has revealed potential for modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases or psychiatric disorders.

Study 1: Antiviral Screening

A study focusing on the synthesis and biological evaluation of piperidine derivatives found that certain compounds exhibited significant antiviral activity against HIV-1 and other viruses. The study highlighted that modifications in the structure could enhance antiviral efficacy, suggesting a potential pathway for developing new antiviral agents based on the core structure of this compound .

Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of piperidine derivatives demonstrated that some compounds had notable activity against both bacterial and fungal strains. This study emphasizes the relevance of structural modifications in enhancing bioactivity, pointing towards the potential application of this compound in developing new antimicrobial agents .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Phenylpiperidine Derivatives | Piperidine-based | Antiviral, Antibacterial |

| 4-Aryl-Tetrahydropyridine Derivatives | Tetrahydropyridine-based | Neuroactive |

| 4-Methylidenepiperidine Derivatives | Piperidine with methylidene substituent | Antimicrobial |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective for purity assessment. This method ensures separation of closely related impurities, such as unreacted intermediates or stereoisomers. System suitability tests, including resolution and tailing factor evaluation, should precede quantitative analysis . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS) to resolve the cyclopropylidene and phenyl moieties.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while accounting for interactions between variables. Evidence from similar piperidine derivatives suggests that stepwise purification via recrystallization in ethanol-water mixtures enhances purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection to terminate reactions at optimal conversion points.

Advanced Research Questions

Q. How can computational methods guide the investigation of this compound's receptor binding affinities?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model the compound’s conformational flexibility and electrostatic potential surfaces. Docking simulations against target receptors (e.g., dopamine or serotonin subtypes) can predict binding modes. Validate computational predictions with radioligand displacement assays, using [³H]-spiperone for dopamine D2 receptors or [³H]-ketanserin for 5-HT2A receptors, as demonstrated in multireceptor profiling studies of analogous butyrophenones .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding data?

- Methodological Answer : Implement iterative feedback loops where experimental results (e.g., IC50 values) refine computational models. Adjust force fields in molecular dynamics simulations to account for solvent effects or protonation states. For instance, discrepancies in binding free energy calculations may arise from neglecting entropy changes; isothermal titration calorimetry (ITC) can provide empirical ΔH and ΔS values to recalibrate models .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing at varying pH (1.2–7.4), temperature (25–40°C), and light exposure. Use LC-MS to identify degradation products, such as hydrolyzed dione or cyclopropane ring-opened derivatives. For oxidative stability, expose the compound to hydrogen peroxide or cytochrome P450 enzyme mimics. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. What methodologies enable the exploration of stereochemical effects on biological activity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-ruthenium complexes) and separate them using chiral HPLC columns (e.g., Chiralpak IA). Compare their binding affinities and functional activities in cell-based assays (e.g., cAMP inhibition for GPCR targets). Circular dichroism (CD) spectroscopy can correlate absolute configuration with activity trends .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in synthetic or biological assays?

- Methodological Answer : Use ANOVA to assess batch-to-batch variability in synthesis yield or purity. For biological assays, calculate Z’-factors to evaluate assay robustness. Replicate experiments across independent labs, and apply Grubbs’ test to identify outliers. Open-source platforms like R or Python’s SciPy enable rigorous statistical analysis .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound?

- Methodological Answer : Couple preparative HPLC with evaporative light scattering detection (ELSD) to isolate non-UV-active impurities. For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) improves resolution. Mass-directed fractionation ensures targeted collection of low-abundance species for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.